molecular formula C36H40N2O6 B191780 Berbamunine CAS No. 6859-66-1

Berbamunine

Cat. No.: B191780
CAS No.: 6859-66-1
M. Wt: 596.7 g/mol
InChI Key: FDABVSXGAMFQQH-IHLOFXLRSA-N
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Description

Berbamunine is a bisbenzylisoquinoline alkaloid found in various species of the Berberis genus. It is a bioactive compound known for its pharmacological properties, including antimicrobial and anticancer activities. This compound is structurally characterized by two benzylisoquinoline units linked by an ether bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

Berbamunine can be synthesized through the coupling of (S)-N-methylcoclaurine and ®-N-methylcoclaurine. The reaction is catalyzed by the enzyme this compound synthase (CYP80A1), which facilitates the regio- and stereo-selective C–O coupling of the two benzylisoquinoline units . The reaction conditions typically involve the presence of NADPH, oxygen, and specific pH conditions to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advances in biotechnology and synthetic biology have enabled the production of this compound in microbial systems. By engineering microorganisms to express the necessary biosynthetic enzymes, it is possible to produce this compound in a more controlled and scalable manner .

Chemical Reactions Analysis

Types of Reactions

Berbamunine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed to introduce new functional groups.

Major Products Formed

    Oxidation: Berbamuninium (dicationic form)

    Reduction: Modified benzylisoquinoline derivatives

    Substitution: Functionalized this compound derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Berbamunine is unique due to its specific biosynthetic pathway and the regio- and stereo-selective coupling of its benzylisoquinoline units. Its distinct structural features contribute to its unique pharmacological properties, differentiating it from other bisbenzylisoquinoline alkaloids .

Properties

CAS No.

6859-66-1

Molecular Formula

C36H40N2O6

Molecular Weight

596.7 g/mol

IUPAC Name

(1R)-1-[[4-[2-hydroxy-5-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3/t29-,30+/m1/s1

InChI Key

FDABVSXGAMFQQH-IHLOFXLRSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC

SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC

Synonyms

magnoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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